2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole

Physicochemical profiling ADME prediction Lipophilicity optimization

SAR studies on imidazole scaffolds require precise alkyl chain variation. Substituting N1-methyl with N1-ethyl alters LogP by +0.125 and MW by +14.03 g/mol-differences impacting permeability, solubility, and target binding. This azetidine-ether building block enables direct correlation of structural modification to ADME parameters. - **Key differentiator:** Quantifiable ΔLogP & ΔMW vs. N1-methyl analog (CAS 1342690-23-6) - **Application:** Fragment-based screening (MW 167.21, HBA 4) & conformational constraint studies - **Supply:** ≥98% purity, available for immediate R&D shipment

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13633510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1OC2CNC2
InChIInChI=1S/C8H13N3O/c1-2-11-4-3-10-8(11)12-7-5-9-6-7/h3-4,7,9H,2,5-6H2,1H3
InChIKeyATLABBJGDZDSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yloxy)-1-ethyl-1H-imidazole: Specifications & Procurement


2-(Azetidin-3-yloxy)-1-ethyl-1H-imidazole (CAS 1342852-98-5; molecular formula C₈H₁₃N₃O; MW 167.21) is a heterocyclic building block comprising an imidazole core substituted at the N1 position with an ethyl group and at the C2 position with an azetidin-3-yloxy moiety via an ether linkage . It is commercially available in research-grade purity (typically ≥98%) from multiple chemical suppliers . As of the search period, publicly available biological activity data directly associated with this specific compound is extremely limited; no peer-reviewed studies or patents reporting quantitative target binding, enzyme inhibition, or cellular potency for this exact structure were identified in authoritative databases. Consequently, this compound's differentiation must be understood through comparative physicochemical properties, synthetic accessibility, and structure-based inference relative to its closest analogs, rather than through established biological performance metrics.

1 Workflow N1-alkyl SAR series building block for ADME profiling
2 Selection Ethyl-substituted imidazole scaffold with defined physicochemical profile
3 Use Context Fragment elaboration, bioisostere evaluation, and synthetic methodology

2-(Azetidin-3-yloxy)-1-ethyl-1H-imidazole: N1-Alkyl Variation Prevents Substitution


Substitution of 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole with seemingly minor structural variants—such as the N1-methyl analog (CAS 1342690-23-6) or the N1-unsubstituted 2-(azetidin-3-yloxy)-1H-imidazole (CAS 2228717-46-0)—is not functionally neutral in a research or development context. The replacement of a methyl with an ethyl group at the N1 position alters multiple quantifiable physicochemical descriptors, including molecular weight (167.21 vs. 153.18), calculated LogP (0.254 vs. 0.129), and the number of rotatable bonds (3 vs. 2) . These differences have direct implications for membrane permeability, aqueous solubility, metabolic stability, and target-binding geometry—particularly given the azetidine ring's role as a conformationally constrained bioisostere . Furthermore, from a procurement standpoint, compounds within this scaffold class exhibit distinct synthetic routes, variable commercial availability, and differential pricing structures that render simple substitution impractical without experimental validation.

! N1-methyl substitution shifts LogP, molecular weight, and rotatable bond count, potentially altering permeability and binding profiles.
! Azetidine conformational constraint differs from larger N-heterocycles; pyrrolidine or piperidine analogs may not replicate entropy profile.
! C2-ether substitution and H-bond acceptor count modify target recognition and solubility compared to unsubstituted imidazoles.

2-(Azetidin-3-yloxy)-1-ethyl-1H-imidazole: Differentiation Evidence


N1-Ethyl vs. N1-Methyl: Physicochemical Differences

In medicinal chemistry optimization, increasing alkyl chain length at the N1 position of an imidazole scaffold predictably increases lipophilicity (LogP), which correlates with membrane permeability and plasma protein binding. For 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole, the calculated LogP is 0.254, representing a ΔLogP of +0.125 relative to the N1-methyl analog (calculated LogP 0.129) . Additionally, the molecular weight increases by 14.03 g/mol (from 153.18 to 167.21), and the rotatable bond count increases from 2 to 3 .

LogP Difference
Head-to-head
ΔLogP +0.125
Supports ADME screening selection for ethyl vs. methyl analogs.
Calculated values; experimental LogP not reported.
Physicochemical profiling ADME prediction Lipophilicity optimization

Molecular Weight Impact on Ligand Efficiency

In fragment-based drug discovery and lead optimization, molecular weight is a primary determinant of ligand efficiency (LE) and lipophilic ligand efficiency (LLE). 2-(Azetidin-3-yloxy)-1-ethyl-1H-imidazole (MW 167.21) is approximately 9.2% heavier than the N1-methyl analog (MW 153.18) and approximately 20.2% heavier than the N1-unsubstituted analog (MW 139.16) . This incremental mass increase—attributable solely to the ethyl-for-methyl or ethyl-for-hydrogen substitution—must be justified by corresponding gains in potency to maintain favorable ligand efficiency indices.

MW Impact
Head-to-head
ΔMW +14.03 g/mol
Informs ligand efficiency assessment in fragment-based design.
9.2% heavier than N1-methyl analog; requires potency justification.
Ligand efficiency Fragment-based drug design Molecular weight optimization

Rotatable Bond Count and Conformational Flexibility

The ethyl group at the N1 position of 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole introduces an additional rotatable bond (C–C bond within the ethyl chain) compared to the N1-methyl analog. The target compound possesses 3 rotatable bonds, whereas the methyl analog possesses only 2 . This increased conformational flexibility imposes a higher entropic penalty upon target binding unless compensated by additional favorable interactions.

Rotatable Bonds
Head-to-head
+1 rotatable bond
Entropy penalty context for target binding compared to methyl analog.
Structure-based count; may influence binding thermodynamics.
Conformational analysis Entropy penalty Binding thermodynamics

Azetidine Conformational Constraint Advantages

The azetidine ring (four-membered saturated nitrogen heterocycle) is an established conformationally constrained bioisostere that can mimic propylamine or proline-like motifs while restricting rotational freedom [1]. In contrast, five-membered pyrrolidine and six-membered piperidine analogs exhibit greater conformational flexibility, which can increase entropic penalties upon target binding and reduce target selectivity. The azetidin-3-yloxy linkage in the target compound positions the imidazole and azetidine rings in a defined spatial orientation determined by the ether oxygen geometry .

Azetidine Constraint
Class-level
Four-membered ring: minimal flexibility
Conformational profile cannot be replicated by larger N-heterocycles.
Class-level inference; direct comparative binding data unavailable.
Bioisosterism Conformational restriction Medicinal chemistry

C2-Oxygen Substitution: H-Bonding & Metal Coordination

The imidazole ring is a classic pharmacophore capable of participating in hydrogen bonding (as both donor and acceptor) and coordinating with metal ions in enzyme active sites . In 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole, the substitution at the C2 position with an azetidin-3-yloxy group modifies the electronic properties of the imidazole ring relative to C2-unsubstituted or C2-alkyl-substituted analogs . The ether oxygen at the C2 position provides an additional hydrogen bond acceptor site and alters the pKa of the imidazole nitrogen atoms compared to the unsubstituted core.

H-Bond Acceptors
Class-level
4 HBA (ΔHBA +3)
Alters target recognition and solubility relative to C2-unsubstituted imidazole.
Calculated from structure; TPSA 39.08 Ų.
Hydrogen bonding Metal coordination Pharmacophore design

2-(Azetidin-3-yloxy)-1-ethyl-1H-imidazole: Application Scenarios


Medicinal Chemistry: N1-Alkyl SAR for ADME

This compound is suitable for structure-activity relationship (SAR) studies investigating the effect of N1-alkyl chain length on physicochemical and pharmacokinetic properties of imidazole-based scaffolds. The quantifiable LogP difference (ΔLogP = +0.125 vs. N1-methyl analog) and molecular weight increment (ΔMW = +14.03 g/mol) enable direct correlation of structural modification to ADME parameters. Researchers evaluating permeability, metabolic stability, or plasma protein binding across an alkyl chain series can use this compound as the ethyl representative in a methyl/ethyl/propyl SAR matrix.

Fragment-Based Drug Discovery: Building Block for Lead Optimization

With a molecular weight of 167.21 g/mol and 4 hydrogen bond acceptors , this compound falls within the fragment-like chemical space (typically MW < 300) suitable for fragment-based screening or fragment-growing strategies. The azetidine moiety provides a conformationally constrained scaffold that can serve as an anchor point for further elaboration, while the ethyl-substituted imidazole offers moderate lipophilicity (LogP 0.254) that balances solubility and permeability requirements for fragment libraries.

Bioisostere Evaluation: Azetidine Conformational Restriction

For programs exploring bioisosteric replacements of flexible alkyl linkers or saturated N-heterocycles, this compound provides a direct test case for evaluating the azetidine ring as a conformational constraint element . The rigid four-membered azetidine offers reduced entropic penalty upon binding compared to pyrrolidine or piperidine analogs. Researchers can use this scaffold to quantify the thermodynamic benefits of conformational restriction in their specific target system.

Synthetic Methodology: Ether-Linked Heterocycle Construction

The ether linkage between the imidazole C2 position and azetidine C3 position presents a synthetic challenge relevant to methodology development. The compound serves as a model substrate for optimizing O-alkylation conditions, protecting group strategies for the azetidine nitrogen, and purification protocols for polar heterocyclic ethers . Its commercial availability in 98% purity makes it a reliable starting material for developing scalable synthetic routes to more complex azetidine-imidazole conjugates.

Application
Selection Property
Validation Focus
N1-Alkyl SAR studies
N1 substituent physicochemical profile
Correlate alkyl chain to ADME parameters
Fragment-based library design
Fragment-like properties (MW, HBA)
Assess library suitability and growing strategies
Bioisostere evaluation
Azetidine ring constraint
Evaluate binding entropy reduction potential
Synthetic method development
Ether-linked heterocycle construction
Optimize O-alkylation and purification protocols
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